molecular formula C14H16N4O4 B5060745 N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B5060745
M. Wt: 304.30 g/mol
InChI Key: RCDCKHLTHOTARQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide, also known as HNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNPB is a synthetic compound that belongs to the family of pyrazole derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways in the body. N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are known to exacerbate inflammation. Additionally, N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has also been shown to exhibit low toxicity, making it a safe option for use in vitro and in vivo studies. However, the limitations of N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide include its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Further studies are needed to elucidate the exact mechanism of action of N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves the reaction of 3-hydroxybenzaldehyde with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final compound is obtained by acylation of the reduced product with butanoyl chloride.

Scientific Research Applications

N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has also been shown to possess antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(3-hydroxyphenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-10-8-13(18(21)22)16-17(10)7-3-6-14(20)15-11-4-2-5-12(19)9-11/h2,4-5,8-9,19H,3,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCKHLTHOTARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=CC(=CC=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

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